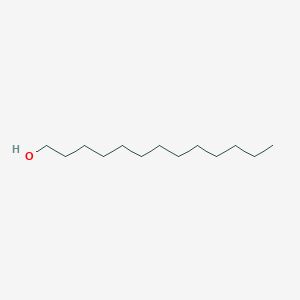

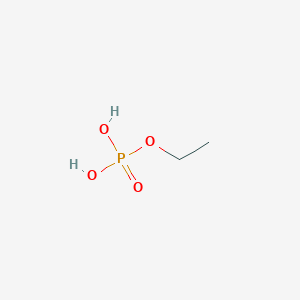

H-Val-Thr-Cys-Gly-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

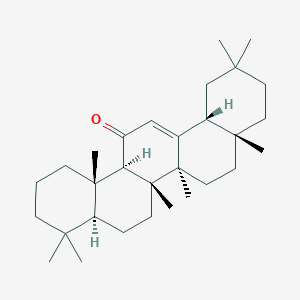

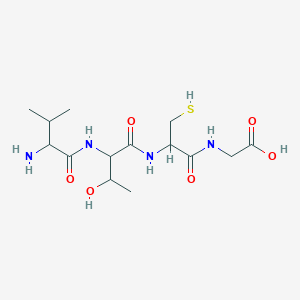

“H-Val-Thr-Cys-Gly-OH” is a cell attachment peptide that functions as a bioactive molecule promoting cell adhesion and facilitating various cell interactions .

Synthesis Analysis

The synthesis of peptides like “H-Val-Thr-Cys-Gly-OH” involves complex chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which uses liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for detection .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Val-Thr-Cys-Gly-OH” include the formation of peptide bonds between amino acids. This process can be challenging due to the reactivity of thiol compounds like cysteine, which can undergo disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis

The peptide “H-Val-Thr-Cys-Gly-OH” has a molecular weight of 378.44400 and a density of 1.308g/cm3. It has a boiling point of 787.9ºC at 760 mmHg . More detailed physical and chemical properties might require experimental determination.Scientific Research Applications

Cell Adhesion and Interactions

“H-Val-Thr-Cys-Gly-OH” is a bioactive molecule used for cell adhesion or other cell interactions . Cell adhesion is crucial in many biological processes, including tissue development and maintenance, immune response, wound healing, and cancer metastasis.

Antioxidative Systems

The cysteine (Cys) component in “H-Val-Thr-Cys-Gly-OH” has been shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . This antioxidative system could potentially be used in various applications, such as combating oxidative stress in cells, improving cellular health, and enhancing longevity.

Redox Reactions

Cysteine, a component of “H-Val-Thr-Cys-Gly-OH”, plays a critical role in cellular redox reactions . Redox reactions are fundamental to many biological processes, including energy production, signal transduction, and regulation of gene expression.

Analytical Methods

“H-Val-Thr-Cys-Gly-OH” can be used in the development of high-throughput quantitative analytical methods . For instance, it can be used in liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the quantitation of cysteine-containing dipeptides .

Fermentative Production

“H-Val-Thr-Cys-Gly-OH” can be used in the fermentative production of cysteine-containing dipeptides . This could potentially be used in various applications, such as the production of bioactive peptides, nutritional supplements, and pharmaceuticals.

Synthesis of Unnatural Peptides

“H-Val-Thr-Cys-Gly-OH” can be used in the synthesis of unnatural peptides . Unnatural peptides have demonstrated superior proteolytic stability, bioactivity, and pharmacokinetics compared with their natural counterparts .

Safety and Hazards

Mechanism of Action

Target of Action

H-Val-Thr-Cys-Gly-OH is primarily a cell attachment peptide . It is a bioactive molecule that is used for cell adhesion or other cell interactions . This suggests that its primary targets are likely to be cell surface receptors or proteins that mediate cell adhesion.

Mode of Action

As a cell attachment peptide, it likely interacts with its targets (cell surface receptors or proteins) to promote cell adhesion . This interaction could result in changes to the cell’s adhesion properties, potentially influencing cell migration, proliferation, and survival.

Result of Action

The molecular and cellular effects of H-Val-Thr-Cys-Gly-OH’s action are likely to be closely tied to its role in cell adhesion. By promoting cell adhesion, it could influence a variety of cellular processes, including cell migration, proliferation, and survival .

properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)